Phenyl (2-morpholinoethyl)carbamate hydrochloride

Description

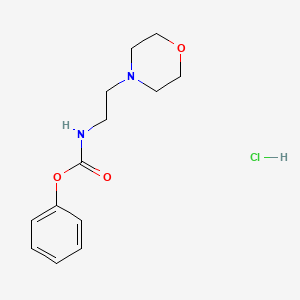

Phenyl (2-morpholinoethyl)carbamate hydrochloride (CAS: 1171158-20-5) is a carbamate derivative characterized by a phenyl group linked to a carbamate ester, which is further connected to a 2-morpholinoethyl moiety. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Carbamates are widely used as intermediates in drug synthesis due to their ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

phenyl N-(2-morpholin-4-ylethyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-13(18-12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKTYQMXOKCWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-morpholinoethyl)carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(morpholino)ethanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-morpholinoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Phenyl N-(2-morpholinoethyl)carbamate oxide.

Reduction: Phenyl N-(2-morpholinoethyl)carbamate.

Substitution: Various substituted phenyl N-(2-morpholinoethyl)carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Local Anesthetic Properties

Phenyl (2-morpholinoethyl)carbamate hydrochloride exhibits significant local anesthetic activity. Research indicates that derivatives of this compound can provide effective conduction anesthesia, showing activity levels greater than traditional anesthetics like procaine. The hydrochloride form enhances water solubility, making it easier to administer via various routes, including injections and topical applications .

Mechanism of Action

The anesthetic effects are attributed to the compound's ability to block sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This mechanism is similar to other local anesthetics but with a potentially improved safety profile due to lower toxicity levels compared to cocaine and other conventional agents .

Anticancer Research

Recent studies have explored the potential of this compound in oncology. Its derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells. For instance, compounds derived from this class showed promising results in inhibiting the growth of colorectal cancer cells .

Case Study: Colorectal Cancer Cells

In a study involving HCT-116 colorectal cancer cells, derivatives of this compound were evaluated using the sulforhodamine-B assay. Results indicated that specific modifications to the aryl ring enhanced antiproliferative activity, suggesting that structural variations can significantly impact efficacy against cancer cells .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of morpholine with carbamate precursors under controlled conditions. Variations in the synthesis process can yield derivatives with tailored properties for specific applications, including enhanced solubility or modified pharmacokinetics .

| Derivative | Activity | Notes |

|---|---|---|

| Propyl p-morpholino-ethoxy | Local anesthetic | Higher conduction activity than procaine |

| Heptyl para-morpholino ethoxy | Local anesthetic | Significant stability and solubility |

| Anticancer derivatives | Cytotoxicity against cancer cells | Selective toxicity observed in vitro |

Mechanism of Action

The mechanism of action of Phenyl (2-morpholinoethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

- Anticancer Potential: Denibulin’s benzimidazole-carbamate structure demonstrates that carbamate derivatives can be tailored for specific biological targets, such as tubulin inhibition .

- Structural Optimization: Modifying the amine group (e.g., morpholino vs. piperidine) or aromatic substituents (e.g., phenyl vs. cyclohexyl) allows fine-tuning of pharmacokinetic properties .

Biological Activity

Phenyl (2-morpholinoethyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily as an inhibitor of cholinesterases, which are enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound increases acetylcholine levels, potentially enhancing neurotransmission in conditions like Alzheimer's disease and other cognitive impairments.

Key Enzymatic Targets

- Acetylcholinesterase (AChE) : This enzyme hydrolyzes acetylcholine into acetate and choline, thus terminating synaptic transmission.

- Butyrylcholinesterase (BChE) : While less specific than AChE, BChE also plays a role in cholinergic signaling and is involved in the metabolism of certain drugs.

Biological Evaluation

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Inhibition Assays : The compound has shown significant inhibitory activity against AChE and BChE. For instance, IC50 values reported for similar carbamates range from 2.68 μM to 10 μM, indicating potent activity against these enzymes .

- Neuroprotective Effects : In vitro studies using neuronal cell lines have indicated that this compound can protect against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. Cell viability assays showed an increase in cell survival rates when treated with this compound compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of carbamate derivatives similar to this compound:

- Study on Alzheimer's Disease Models : In a study involving SH-SY5Y neuronal cells exposed to amyloid-beta peptides, treatment with this compound resulted in improved cell viability and reduced oxidative stress markers .

- Fragment-Based Drug Discovery : Research involving fragment-based screening identified this compound as a promising candidate for targeting allosteric sites on cholinesterases, demonstrating its versatility as a lead compound for further development .

Table 1: Biological Activity Summary

Q & A

Q. How do researchers perform comparative structure-activity analysis with analogs (e.g., fluorinated carbamates)?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., trifluoromethyl groups, ). Test in parallel assays (e.g., IC50 determination). Statistical tools (ANOVA) identify significant activity differences. Correlate electronic effects (Hammett σ values) with potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.